LC-1028
Description
Overview of AAA+ Protein Superfamily and Catalytic Mechanisms
The AAA+ (ATPases associated with diverse cellular activities) protein superfamily comprises a large group of enzymes found across all domains of life. mdpi.comtandfonline.com A defining characteristic of these proteins is the presence of one or two conserved AAA+ domains, approximately 230 amino acids in length. mdpi.comtandfonline.com These domains function as molecular engines, converting the chemical energy released from ATP hydrolysis into mechanical force. mdpi.comtandfonline.comlander-lab.com This energy conversion drives conformational changes within the protein complex, enabling them to perform a wide variety of cellular tasks, including protein unfolding, assembly and disassembly of protein complexes, and translocation of molecules. mdpi.comtandfonline.comlander-lab.comportlandpress.com
The catalytic mechanism of AAA+ ATPases typically involves the binding and hydrolysis of ATP within the AAA domain. mdpi.comportlandpress.com Key conserved motifs, such as the Walker A and Walker B motifs, are crucial for nucleotide binding and hydrolysis. mdpi.com The Walker A motif is involved in binding to the phosphate (B84403) groups and magnesium ions, while the Walker B motif contains a conserved glutamate (B1630785) residue that activates a water molecule for nucleophilic attack on the gamma phosphate of ATP. mdpi.comwikipedia.org ATP binding and hydrolysis often occur at the interface between domains or subunits, leading to coordinated conformational changes that are essential for their function. mdpi.com Some AAA+ ATPases also utilize an "arginine finger," an amino acid residue from a neighboring subunit or protein, to stabilize the transition state during ATP hydrolysis and enhance catalytic efficiency. wikipedia.org
Functional Diversity of VCP/p97 in Cellular Processes
VCP/p97 is a highly abundant and ubiquitously expressed protein in mammalian cells, functioning as a homohexamer. mdpi.comnih.govwikipedia.org It is a type II AAA+ ATPase, possessing two tandem ATPase domains, D1 and D2, connected by a linker. mdpi.comwikipedia.org The N-terminal domain is primarily involved in substrate recognition and interaction with numerous cofactors, which dictate VCP/p97's diverse roles and recruit it to specific cellular locations. mdpi.comwikipedia.org VCP/p97's main function involves segregating protein molecules from larger cellular structures like membranes, protein assemblies, and chromatin, often facilitating their subsequent degradation by the proteasome. wikipedia.org This activity is often dependent on the ubiquitination status of the substrate. frontiersin.orgportlandpress.com
VCP/p97 is a central component of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, a critical protein quality control mechanism. nih.govwikipedia.orgportlandpress.comnih.govrupress.orgportlandpress.comembopress.org ERAD is responsible for identifying misfolded or improperly assembled proteins in the endoplasmic reticulum (ER) and targeting them for degradation by the cytosolic proteasome. rupress.orgembopress.org VCP/p97 is recruited to the ER membrane through interactions with various adaptors and cofactors, such as Ufd1-Npl4, gp78, Derlin-1/2, and UBXD1. mdpi.comnih.govrupress.orgportlandpress.comembopress.orgportlandpress.commolbiolcell.org It utilizes the energy from ATP hydrolysis to extract or "retrotranslocate" ubiquitinated misfolded proteins from the ER membrane into the cytoplasm, where they are then delivered to the 26S proteasome for degradation. wikipedia.orgfrontiersin.orgrupress.orgportlandpress.comembopress.orgportlandpress.com
VCP/p97 plays a significant role in maintaining genome stability by participating in DNA damage response (DDR) pathways. frontiersin.orgportlandpress.complos.orgecancer.org It is involved in the extraction of proteins from chromatin that are no longer required, including those that accumulate at sites of DNA damage. frontiersin.orgbiorxiv.org VCP/p97's segregase activity is crucial for resolving protein-induced chromatin stress, which can negatively impact DNA metabolic processes like replication and repair. frontiersin.org For instance, VCP/p97 is recruited to DNA double-strand break (DSB) sites in a ubiquitin-dependent manner and facilitates the extraction of ubiquitinated proteins, which is important for the recruitment of downstream signaling and repair factors. frontiersin.org Inhibition or depletion of VCP/p97 can lead to the accumulation of ubiquitinated proteins on chromatin and impair the resolution of DNA damage. frontiersin.orgecancer.orgnih.gov
VCP/p97 has been linked to the regulation of cell cycle progression. mdpi.comnih.govfrontiersin.orgportlandpress.complos.orgaging-us.comoncotarget.comresearchgate.net It was initially identified as a cell division cycle factor in yeast (Cdc48). mdpi.comwikipedia.org VCP/p97 is involved in the degradation of key cell cycle regulatory proteins, which is necessary for timely progression through different cell cycle phases. frontiersin.org For example, VCP/p97 has been shown to regulate the G1/S transition in yeast by facilitating the degradation of Far1. nih.gov In mammalian cells, VCP/p97 inhibition can lead to cell cycle arrest, particularly in the G0/G1 phase. mdpi.complos.org Studies have also indicated a role for VCP/p97 in regulating mitotic spindle orientation. mdpi.comresearchgate.netprobechem.com
VCP/p97 is involved in the regulation of autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates. mdpi.comnih.govfrontiersin.orgportlandpress.comecancer.orgembopress.orgmdpi.commdpi.comnih.govtandfonline.comresearchgate.netresearchgate.net VCP/p97 participates in various steps of the autophagic pathway. mdpi.com It can cooperate in the routing of misfolded protein aggregates and damaged organelles, including lysosomes and mitochondria, for autophagic degradation. mdpi.commdpi.com VCP/p97 is essential for the clearance of damaged lysosomes (lysophagy) and works with cofactors like UBXD1, PLAA, and YOD1 to remove specific ubiquitin conjugates, promoting autophagosome formation. embopress.org Furthermore, VCP/p97 can enhance the formation of the PI3K complex, which is involved in autophagy initiation. mdpi.comtandfonline.comresearchgate.net VCP/p97's role in autophagy is crucial for maintaining cellular homeostasis, and its dysfunction has been linked to the accumulation of protein inclusions and vacuoles observed in VCP-related diseases. mdpi.comnih.gov
VCP/p97 also modulates various cell signaling pathways, including the NF-κB pathway. mdpi.comportlandpress.complos.orgaging-us.comresearchgate.netmdpi.comoup.comnih.gov The NF-κB pathway is a crucial regulator of gene expression involved in inflammation, immunity, and cell survival. VCP/p97 can regulate NF-κB activity by mediating the proteasomal degradation of its endogenous inhibitor, IκB. plos.orgaging-us.com Elevated VCP expression can lead to increased degradation of IκB, resulting in NF-κB activation and promoting pro-survival and anti-apoptotic signaling. plos.org Inhibition of VCP/p97 has been shown to inactivate the NF-κB signaling pathway, leading to decreased cell proliferation. aging-us.com
Properties
CAS No. |
2324158-08-7 |
|---|---|
Molecular Formula |
C28H27N5O |
Molecular Weight |
449.558 |
IUPAC Name |
N-(1-(4-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methyl-1H-indol-4-yl)but-2-ynamide |
InChI |
InChI=1S/C28H27N5O/c1-3-10-26(34)30-24-15-9-16-25-22(24)17-19(2)33(25)28-31-23-14-8-7-13-21(23)27(32-28)29-18-20-11-5-4-6-12-20/h4-6,9,11-12,15-17H,7-8,13-14,18H2,1-2H3,(H,30,34)(H,29,31,32) |
InChI Key |
YOUVOKAIDVNCJA-UHFFFAOYSA-N |
SMILES |
CC#CC(NC1=CC=CC2=C1C=C(C)N2C3=NC(NCC4=CC=CC=C4)=C5CCCCC5=N3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LC-1028; LC 1028; LC1028; |
Origin of Product |
United States |
Discovery and Rational Design of Lc 1028
Historical Context of VCP/p97 Inhibitor Development
The development of VCP/p97 inhibitors has progressed through several stages, beginning with the identification of early lead compounds and evolving towards more potent and selective agents.
Evolution from Early Inhibitors (e.g., DBeQ, ML240, ML241)
Early efforts to identify VCP/p97 inhibitors involved high-throughput screening campaigns. One significant outcome was the discovery of N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) mdpi.comfrontiersin.orgmdpi.com. DBeQ was identified as a selective, potent, and reversible ATP-competitive inhibitor primarily targeting the D2 ATP site of p97 frontiersin.org. While a valuable research tool, DBeQ and its early derivatives had limitations in terms of potency and pharmaceutical properties for in vivo applications frontiersin.org.
Subsequent hit-to-lead optimization efforts based on the quinazoline (B50416) scaffold of DBeQ led to the development of analogs such as ML240 and ML241 mdpi.comfrontiersin.orgmdpi.com. These compounds showed improved potency compared to DBeQ frontiersin.org. For instance, ML240 and ML241 demonstrated IC50 values of approximately 0.11 µM and 0.1 µM, respectively, in ATPase inhibition assays, compared to DBeQ's IC50 of <10 µM frontiersin.org. ML240 and ML241 were shown to inhibit the degradation of p97-dependent proteasome substrates and impair the ER-associated degradation (ERAD) pathway frontiersin.org. However, they exhibited differential effects on other pathways like autophagy mdpi.commdpi.com.
Derivation from Predecessor Compounds (e.g., CB-5083 Scaffold)
Further advancements in VCP/p97 inhibitor development involved the optimization of scaffolds derived from earlier compounds. CB-5083, for example, was identified as a potent VCP/p97 inhibitor through extensive chemical optimization efforts that utilized the DBeQ and ML240 scaffolds as starting points mdpi.comnih.gov. CB-5083 is a selective, ATP-competitive, and orally bioavailable inhibitor that binds to the D2 domain of p97 mdpi.comnih.govnih.gov. Preclinical studies demonstrated its antitumor activity in various cancer models mdpi.comnih.gov. Despite its promising preclinical data, clinical trials for CB-5083 were terminated due to adverse effects linked to off-target inhibition of phosphodiesterase-6 (PDE6) mdpi.comfrontiersin.orgaacrjournals.org.
The challenges encountered with reversible inhibitors like CB-5083, including off-target toxicities and the emergence of resistance mutations, spurred the development of alternative strategies, such as the design of covalent inhibitors researchgate.netresearchgate.netnih.gov. LC-1028 was developed by introducing a Michael acceptor moiety into a CB-5083-inspired scaffold researchgate.netmdpi.com. This approach aimed to achieve irreversible inhibition of p97, potentially offering advantages in terms of potency, duration of action, and the ability to overcome certain resistance mechanisms researchgate.netnih.gov.
Structure-Based Drug Design Approaches for this compound
Structure-based drug design (SBDD) played a crucial role in the development of this compound, leveraging the three-dimensional structure of p97 to guide the design of molecules with improved binding affinity and desired inhibitory mechanisms frontiersin.orggardp.orgresearchgate.net.
Design Principles for Covalent p97 Inhibition
A key principle in the design of this compound was the strategy of covalent inhibition. Covalent inhibitors form a stable, irreversible or slowly reversible bond with a specific residue in the target protein, often a cysteine residue nih.govnih.gov. This can lead to sustained target inhibition, even if the inhibitor concentration decreases over time nih.gov. The D2 ATPase domain of p97 contains a cysteine residue at position 522 (Cys522) located near the ATP-binding site researchgate.netnih.govnih.gov. This residue was identified as a potential target for covalent modification by electrophilic compounds researchgate.netnih.govnih.gov.
The design of covalent p97 inhibitors, including this compound, focused on incorporating an electrophilic "warhead" into a scaffold that could appropriately position this reactive group near Cys522 within the D2 domain binding pocket mdpi.comresearchgate.netfrontiersin.orgnih.gov. The formation of a covalent bond with Cys522 would then irreversibly inactivate the ATPase activity of p97 researchgate.netnih.gov.
Incorporation of Specific Electrophilic Warheads (e.g., Michael Acceptor, But-2-ynamide)
This compound was designed to be a covalent inhibitor by incorporating a specific electrophilic warhead capable of reacting with the nucleophilic thiol group of Cys522 mdpi.comresearchgate.netfrontiersin.orgnih.gov. The electrophilic moiety in this compound is described as a Michael acceptor, specifically a carbonyl group conjugated with a methyl-capped acetylene (B1199291) group, also referred to as a but-2-ynamide (B6235448) researchgate.netfrontiersin.orgnih.gov.
The but-2-ynamide warhead is designed to undergo a Michael addition reaction with the cysteine thiol. This reaction involves the nucleophilic attack of the sulfur atom of Cys522 on the electron-deficient β-carbon of the Michael acceptor system, leading to the formation of a stable covalent bond between the inhibitor and the protein nih.govchemrxiv.org. Molecular docking studies supported this design principle, indicating that the Cys522 thiol is appropriately positioned in the p97 active site to undergo nucleophilic attack on the electrophilic ynamide moiety of this compound researchgate.net. LC-MS/MS studies further confirmed that this compound conjugates to Cys522, providing evidence for the formation of a covalent bond researchgate.netnih.gov.
Synthetic Strategies Employed in this compound Development
While specific detailed synthetic routes for this compound are not extensively described in the provided search results, the development of such a molecule typically involves multi-step organic synthesis designsociety.orgmdpi.comnih.govjrespharm.comfrontiersin.org. The design of this compound, being inspired by the CB-5083 scaffold and incorporating a but-2-ynamide warhead, suggests a synthesis strategy that would involve the preparation or acquisition of a suitable core structure similar to CB-5083 and the subsequent introduction of the but-2-ynamide moiety through appropriate chemical reactions researchgate.netmdpi.com.
General approaches for synthesizing compounds with Michael acceptor functionalities and complex heterocyclic scaffolds like those found in VCP inhibitors have been reported in the literature mdpi.comnih.govfrontiersin.org. These often involve standard organic synthesis techniques, including coupling reactions, functional group transformations, and the formation of carbon-carbon and carbon-heteroatom bonds mdpi.comnih.govfrontiersin.org. The development of this compound would have required the optimization of reaction conditions and purification procedures to obtain the target compound with sufficient purity and yield for biological evaluation frontiersin.orgnih.gov. LC-MS and NMR spectroscopy are commonly used techniques to confirm the chemical structure and purity of synthesized compounds like this compound mdpi.comnih.gov.
The development of this compound represents an effort to design a more effective VCP/p97 inhibitor by employing a covalent inhibition strategy targeting Cys522, building upon the knowledge gained from earlier inhibitors like DBeQ, ML240, ML241, and CB-5083. mdpi.comresearchgate.netfrontiersin.orgnih.gov.
Molecular Mechanism of Action of Lc 1028
Covalent Binding Modality of LC-1028 to VCP/p97
This compound functions as a covalent inhibitor of VCP/p97. This covalent binding modality distinguishes it from reversible inhibitors that interact through non-covalent forces. The structure of this compound includes a Michael acceptor, specifically described as a carbonyl group conjugated with a methyl-capped acetylene (B1199291) group, which serves as the electrophilic "warhead" that reacts with a nucleophilic residue on the target protein. This compound was designed as a covalent inhibitor inspired by CB-5083, incorporating a but-2-ynamide (B6235448) warhead.
Specificity for Cysteine Residues (e.g., Cys522) in the D2 Domain
Research indicates that this compound exhibits specificity for cysteine residues within VCP/p97. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies have specifically suggested that this compound conjugates to Cys522. Cys522 is located within the D2 ATPase domain of VCP/p97, specifically in the active site of this domain. The importance of Cys522 for the inhibitory activity of covalent compounds targeting this residue is supported by studies showing that mutation of Cys522 can significantly decrease the sensitivity of p97 to such inhibitors.
Analysis of the Covalent Adduct Formation
Analysis of the interaction between this compound and VCP/p97, particularly through LC-MS/MS, has provided evidence for the formation of a covalent adduct. These studies suggest conjugation of this compound to Cys522. Molecular docking models have also been consistent with the notion of covalent binding of this compound to the D2 domain. Previous research on similar covalent inhibitors targeting Cys522 has demonstrated that the close proximity between the cysteine thiol group and the electrophilic functionality of the inhibitor allows for a nucleophilic attack by Cys522, leading to the formation of a stable covalent bond. While the primary target site identified is Cys522, LC-MS/MS analysis of p97 incubated with this compound has also identified Cys105 as an off-target labeling site, although the adduct formation at this site was observed to be slow.
Allosteric and Competitive Inhibition Aspects of this compound Interaction with VCP/p97
This compound is characterized as a covalent and irreversible inhibitor of p97. Unlike reversible inhibitors that may compete with ATP for binding to the active site (ATP-competitive inhibitors) or bind to a different site to induce conformational changes that affect activity (allosteric inhibitors), this compound primarily exerts its inhibitory effect through the formation of a stable covalent bond with a specific residue, predominantly Cys522. While covalent modification can indirectly lead to conformational changes that might affect substrate or nucleotide binding, the primary mode of inhibition by this compound is through this irreversible chemical modification rather than a reversible competitive or allosteric interaction in the classical sense. The search results highlight this compound's covalent nature in contrast to other p97 inhibitors that function via ATP-competitive or allosteric mechanisms.
Impact of this compound on VCP/p97 ATPase Activity
This compound is an inhibitor of the ATPase activity of VCP/p97. By covalently modifying a critical residue in the D2 domain, this compound interferes with the enzyme's ability to hydrolyze ATP, which is the energy source for its mechanical work.
Preclinical Biological Activity of Lc 1028
Induction of Cellular Stress Responses
Induction of Apoptosis in Cellular Models
Inhibition of p97 has been linked to the induction of apoptosis in cellular models. Other p97 inhibitors, such as DBeQ and NMS-873, have been shown to induce cancer cell death and mobilize executioner caspases like caspase-3 and caspase-7. citeab.com DBeQ, a reversible p97 inhibitor, has been reported to potently inhibit cancer cell growth and more rapidly mobilize caspases-3 and -7 compared to a proteasome inhibitor. While the provided search results primarily highlight LC-1028's antiproliferative effects and its mechanism as a p97 inhibitor, the known functions of p97 and the effects of other p97 inhibitors suggest a potential for this compound to induce apoptosis in susceptible cellular models. Inhibition of p97 can disrupt protein homeostasis, leading to the accumulation of poly-ubiquitinated proteins and activation of the endoplasmic reticulum (ER)-dependent stress response pathway, which in turn can trigger apoptosis in tumor cells. nih.gov
Effects on Autophagosome Maturation
p97 plays a crucial role in the process of autophagosome maturation. researchgate.netciteab.comuni.lu Studies on p97 inhibitors, including DBeQ and NMS-873, have demonstrated that inhibiting p97 can impair autophagosome maturation. researchgate.netuni.lu DBeQ, for instance, blocks multiple p97-dependent processes, including autophagosome maturation. Given that this compound functions as a p97 inhibitor, it is expected to similarly affect autophagosome maturation by interfering with p97's involvement in this pathway.
Preclinical Evaluation in Relevant Disease Models (e.g., In Vitro Cancer Models)
This compound has undergone preclinical evaluation in in vitro cancer models. Specifically, it has demonstrated antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. citeab.comuni.lu The compound was reported to show promising potency in these cells. uni.lu
Detailed research findings regarding its activity in MIA PaCa-2 cells include its half-maximal effective concentration (EC50) value. This compound exhibited an EC50 value of 0.436 µM in MIA PaCa-2 cells, indicating its effectiveness in inhibiting the proliferation of these cancer cells at a sub-micromolar concentration. citeab.comuni.lu LC-MS/MS analysis and docking studies suggest that this compound acts as a covalent inhibitor by conjugating to Cys522 within the D2 domain of p97. citeab.comuni.lu
The following table summarizes the antiproliferative activity of this compound in MIA PaCa-2 cells:
| Cell Line | Activity | EC50 (µM) | Reference |
| MIA PaCa-2 | Antiproliferative | 0.436 | citeab.comuni.lu |
Potential Antiviral Activity in Cellular Contexts
p97 has emerged as a host factor important for the replication of certain viruses, including coronaviruses like SARS-CoV-2. Consequently, p97 inhibitors have been evaluated for their potential antiviral activities. this compound has been investigated in this context and was evaluated for antiviral activity against SARS-CoV-2 in cellular assays. While some p97 inhibitors like NMS-873 have shown antiviral activity against SARS-CoV-2, the initial evaluation of this compound in one study indicated minimal inhibition compared to other compounds tested in that specific evaluation. The role of p97 in viral replication pathways suggests that targeting this protein with inhibitors like this compound could hold potential, although the efficacy can vary depending on the specific compound and cellular context.
Pharmacological Characterization of Lc 1028 in Preclinical Studies
Selectivity Profiling Against Related AAA+ ATPases and Other Targets
While LC-1028 is characterized as a selective inhibitor of p97, the extent of its selectivity against other AAA+ ATPases remains an area where more clarity is needed. nih.gov p97 is a member of the large AAA+ ATPase family, which are involved in a wide array of cellular processes. nih.govnih.gov The design of selective inhibitors within this family is crucial due to the diverse and essential roles of these enzymes. This compound was designed as a CB-5083-inspired covalent inhibitor, incorporating a but-2-ynamide (B6235448) warhead. researchgate.net CB-5083 is known to selectively target the D2 ATPase site of p97. nih.govmedchemexpress.com Although this compound is reported as selective for p97, detailed data on its profiling against a broad panel of related AAA+ ATPases and other potential off-targets were not extensively available in the search results. One study noted LC-MS/MS analysis identified Cys105 as a potential off-target labeling site, showing slower adduct formation compared to Cys522. nih.gov
Pharmacodynamic Markers of this compound Activity
Pharmacodynamic (PD) markers are crucial for understanding a drug's biological effects and can provide early indications of efficacy. mdpi.com For p97 inhibitors like this compound, relevant PD markers would typically reflect the consequences of inhibiting p97 activity, which is involved in numerous cellular pathways including protein degradation (ERAD), autophagy, and NF-κB activation. nih.govnih.govmedchemexpress.com Inhibition of p97 is expected to lead to the accumulation of ubiquitinated proteins and induction of the unfolded protein response (UPR) and ER stress. nih.govresearchgate.net While the search results confirm this compound's antiproliferative activity in cancer cells, specific details on validated pharmacodynamic markers directly assessed in preclinical studies with this compound were limited. However, studies on other p97 inhibitors mention the assessment of markers such as the accumulation of LC3-B (related to autophagy) and the induction of UPR mediators like CHOP, DR5, HSPA5, HERPUD1, SEL1L, SYVN1, and EDEM1. nih.gov Proteomic analysis has also been used to identify protein changes following treatment with p97 inhibitors, revealing enrichment in pathways like protein ubiquitination and ER to Golgi transport. nih.gov These types of markers would be relevant for characterizing the pharmacodynamic effects of this compound.
Comparative Analysis with Other p97 Inhibitors (e.g., CB-5083, NMS-873, CB-5339, PPA)
This compound has been compared to other well-characterized p97 inhibitors, particularly in the context of overcoming resistance and demonstrating its covalent mechanism. This compound was designed based on the structure of CB-5083, a first-generation ATP-competitive p97 inhibitor that targets the D2 domain. nih.govresearchgate.netmedchemexpress.comresearchgate.net Unlike CB-5083, this compound is a covalent inhibitor, forming an irreversible bond with Cys522. nih.govnih.govresearchgate.net This covalent mechanism has been explored as a strategy to potentially overcome resistance mechanisms that can emerge with reversible inhibitors like CB-5083. nih.govresearchgate.net
NMS-873 is another p97 inhibitor, characterized as a potent, selective, cell-permeable, non-ATP competitive, allosteric inhibitor that binds to a different site on p97 compared to ATP-competitive inhibitors like CB-5083. probechem.commedchemexpress.com Studies have shown that covalent p97 inhibitors like this compound can overcome resistance observed with CB-5083 and NMS-873 in certain cancer cell lines. nih.govresearchgate.net
CB-5339 is described as a second-generation, potent, selective, ATP-competitive, and oral inhibitor of p97, with improved properties compared to CB-5083. probechem.comresearchgate.net It is currently being evaluated in clinical trials. nih.govresearchgate.net While this compound and CB-5339 are both potent p97 inhibitors, their distinct mechanisms (covalent vs. reversible ATP-competitive) offer different pharmacological profiles.
PPA (N-(1-(tert-butyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide) is another covalent p97 inhibitor that has been studied. nih.gov PPA demonstrated selectivity against yeast Cdc48 and NSF (N-ethylmaleimide sensitive factor), although with higher IC50 values compared to wild-type p97. nih.gov PPA was also shown to inhibit proliferation in cancer cell lines, including those resistant to CB-5083 and NMS-873. nih.gov The comparison with PPA highlights the development of different covalent scaffolds targeting Cys522.
The antiproliferative activity of this compound has been reported, for instance, in MIA PaCa-2 cells with an EC50 value of 0.436 μM. nih.govnih.govresearchgate.net Comparative studies indicate that while compounds like CB-5083 might show higher potency in some anti-proliferative assays, the ability of covalent inhibitors like this compound and PPA to overcome resistance mechanisms observed with reversible inhibitors is a significant advantage. nih.gov
Here is a comparison of some p97 inhibitors based on the search results:
| Inhibitor | Mechanism of Action | Binding Site | Key Features |
| This compound | Covalent, Irreversible | D2 domain (Cys522) nih.govnih.govresearchgate.net | Novel, potent, selective, overcomes resistance to CB-5083 and NMS-873 probechem.comnih.govresearchgate.net |
| CB-5083 | Reversible, ATP-competitive | D2 ATPase site nih.govmedchemexpress.com | Potent, selective, orally bioavailable nih.govmedchemexpress.com |
| NMS-873 | Reversible, Allosteric, Non-ATP competitive | Surface of D2 or tunnel between D1 and D2 researchgate.netnih.govmedchemexpress.com | Potent, selective, cell-permeable probechem.commedchemexpress.com |
| CB-5339 | Reversible, ATP-competitive | D2 ATP binding site (predicted) nih.gov | Second-generation, potent, selective, oral activity probechem.comresearchgate.net |
| PPA | Covalent | D2 domain (Cys522) nih.gov | Covalent inhibitor, can overcome resistance to CB-5083 and NMS-873 nih.gov |
Mechanisms of Resistance and Strategies for Overcoming Them
Characterization of Acquired Resistance to Existing p97 Inhibitors (e.g., CB-5083, NMS-873)
Acquired resistance to p97 inhibitors such as CB-5083 and NMS-873 has been observed in various cancer cell lines, including colorectal cancer cells. nih.govresearchgate.netbiorxiv.org Studies have reported that resistance to CB-5083 can be mediated by single homozygous missense mutations in p97. biorxiv.org These mutations often occur in the D1-D2 linker region or the D2 ATPase domain, altering inter-subunit communication or blocking the inhibitor binding pocket. researchgate.netd-nb.info For instance, missense mutations at positions P472-V474, N660, and T688 in colorectal cancer cells, and E470 in ovarian cancer cells, have been linked to CB-5083 resistance. researchgate.net
Resistance to NMS-873, an allosteric inhibitor, has also been characterized. While some studies initially suggested that a single heterozygous missense mutation (A530T) might be sufficient for resistance to NMS-873, further research considering pre-existing mutations in cell lines like HCT116 suggests a more complex picture, potentially involving homozygous mutations or co-selected mutations. biorxiv.org Discrepancies in observed resistance mechanisms between CB-5083 and NMS-873 may reflect differences in their mechanisms of action. biorxiv.org Beyond target mutations, other mechanisms like the upregulation of Thrombospondin-1 (THBS1) have been shown to confer resistance to CB-5083 by providing a protective ER stress response. tandfonline.com
LC-1028's Capacity to Overcome Resistance in Cellular Models
This compound has demonstrated the capacity to overcome resistance to existing p97 inhibitors in cellular models. nih.gov Specifically, this compound has been shown to overcome resistance to both CB-5083 and NMS-873 in colorectal cancer cells. nih.gov This suggests that this compound's distinct mechanism of action allows it to retain efficacy in cells that have developed resistance to other classes of p97 inhibitors.
Molecular Basis of this compound Efficacy in Resistant Contexts
The ability of this compound to overcome resistance to existing p97 inhibitors is attributed to its molecular characteristics as a covalent inhibitor. nih.govresearchgate.net Unlike ATP-competitive or allosteric inhibitors that bind reversibly, this compound forms a covalent bond with p97. probechem.comnih.govresearchgate.net this compound is reported as a covalent p97 inhibitor with a Michael acceptor group. nih.govresearchgate.net LC-MS/MS analysis and docking studies suggest that this compound conjugates to Cys522 in the D2 domain of p97, forming a covalent bond. nih.govresearchgate.net This covalent modification provides a distinct binding mode compared to inhibitors like CB-5083, which is ATP-competitive and targets the D2 ATPase site, or NMS-873, an allosteric inhibitor binding to a different site. nih.govprobechem.comtocris.comtocris.com The irreversible nature of the covalent bond formed by this compound may be less susceptible to the conformational changes or mutations that confer resistance to reversible inhibitors. springernature.com
Implications for Combination Research Strategies
The capacity of this compound to overcome resistance to existing p97 inhibitors has significant implications for combination research strategies. Given that resistance is a major challenge in targeted cancer therapy, combining this compound with other therapeutic agents, including existing p97 inhibitors or agents targeting complementary pathways, could be a promising approach to enhance efficacy and prevent or delay the emergence of resistance. researchgate.netnih.govbwise.kr The distinct binding mechanism of this compound suggests that it could be effective against tumors that have developed resistance to reversible p97 inhibitors through target mutations. Combining this compound with agents that address other resistance mechanisms, such as those involved in the unfolded protein response or protein degradation pathways, could further improve treatment outcomes. tandfonline.comoaepublish.com
Advanced Research Methodologies Applied to Lc 1028 Studies
Biochemical Characterization Techniques
In Vitro ATPase Activity Assays
In vitro ATPase activity assays are fundamental biochemical techniques used to measure the rate at which an enzyme hydrolyzes ATP into ADP and inorganic phosphate (B84403). For LC-1028, these assays are essential to quantify its inhibitory effect on the ATPase activity of p97. This compound has shown promising potency in inhibiting p97, with a reported IC50 value of 33 nM. targetmol.com These assays provide direct evidence of this compound's ability to impair the enzymatic function of p97, which is critical for its cellular roles.
Interactive Table 1: this compound Potency against p97 ATPase Activity
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | p97 | In Vitro ATPase | 33 |
Note: Data compiled from search result targetmol.com. An additional source researchgate.net reports a Kiapp of 33.2 ± 4.0 nM and EC50 of 436 nM in antiproliferative assays, which are distinct from the direct ATPase inhibition IC50.
Mass Spectrometry-Based Approaches
LC-MS/MS for Covalent Adduct Identification and Off-Target Labeling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify specific molecules in complex mixtures. In the context of this compound, LC-MS/MS has been crucial for understanding its covalent interaction with p97. Studies using LC-MS/MS have supported the covalent modification of Cys522 in p97 by this compound. researchgate.netnih.gov This technique involves incubating p97 with this compound, followed by proteolytic digestion and analysis of the resulting peptides by LC-MS/MS to pinpoint the specific amino acid residues that have been covalently modified by the inhibitor.
Furthermore, LC-MS/MS analysis of p97 incubated with this compound has also identified off-target labeling sites. Notably, Cys105 has been identified as an off-target labeling site, which was further supported by slow adduct formation with intracellular GSH. researchgate.netnih.gov This highlights the utility of LC-MS/MS in assessing the selectivity of covalent inhibitors and identifying potential unintended interactions with other proteins or cellular molecules.
Structural Biology Techniques
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. For this compound, molecular docking studies have been employed to gain insight into its binding mode with p97. These studies have indicated that the thiol group of Cys522 in the active site of p97 is positioned for a nucleophilic attack onto the electrophilic ynamide moiety of this compound. researchgate.netnih.gov This predicted interaction is consistent with this compound acting as a covalent inhibitor targeting Cys522 in the D2 ATP-binding domain of p97. researchgate.netnih.gov Docking studies using a cryo-EM structure of hexameric human p97 (PDB 5FTK) have revealed a novel binding mode that allows for covalent modification of Cys522 within the D2 active site. researchgate.net
Interactive Table 2: Predicted Covalent Binding Site of this compound on p97
| Compound | Target | Predicted Covalent Site | p97 Domain | Evidence Type |
| This compound | p97 | Cys522 | D2 | Molecular Docking |
Potential for Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography Studies of this compound-Bound p97
Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are powerful structural biology techniques that can provide high-resolution three-dimensional structures of proteins and protein-ligand complexes. While the search results specifically mention the use of a cryo-EM structure of p97 (PDB 5FTK) for molecular docking studies of this compound researchgate.net, they also highlight the importance and application of these techniques for studying p97 and its interactions with inhibitors in general.
High-resolution structures of p97 have been determined using both X-ray crystallography and cryo-EM, revealing its hexameric double-ring structure and the arrangement of its N, D1, and D2 domains. nih.govmdpi.comnih.gov Cryo-EM, in particular, has been successful in resolving the structure of full-length p97 in different nucleotide states and in complex with inhibitors, providing insights into conformational changes and binding modes. nih.govbiorxiv.org
Determining the cryo-EM or X-ray crystallography structure of this compound bound to p97 would provide definitive experimental evidence confirming the predicted covalent binding site at Cys522 and the precise binding pose within the D2 domain. Such structures could reveal the specific atomic interactions between this compound and p97 residues, offering a detailed understanding of the molecular basis for its potent and irreversible inhibition. These structural insights are invaluable for validating docking predictions and informing the design of future p97 inhibitors with improved potency and selectivity.
Proteomic Analysis for Pathway Elucidation
Proteomic analysis plays a crucial role in understanding the cellular impact of compounds like this compound by providing a global view of protein abundance changes and post-translational modifications. creative-proteomics.comnih.gov This approach helps to identify the specific protein targets and affected pathways following treatment with the compound. allumiqs.com
Quantitative Proteomic Analysis of this compound-Treated Cells
Quantitative proteomic analysis is used to measure the changes in protein levels in cells treated with this compound compared to control cells. nih.govresearchgate.net Techniques such as label-free quantification or methods using isotopic labeling (e.g., TMT, SILAC) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for this purpose. creative-proteomics.comembopress.org These methods allow for the identification and quantification of thousands of proteins in a single experiment. researchgate.netresearchgate.net
Studies involving this compound have utilized quantitative proteomic analysis to investigate its effects on cellular protein profiles. For instance, proteomic analysis of HCT116 human colon cancer cells treated with PPA (a compound structurally related to this compound) at concentrations of 15 μM or 30 μM for 6 hours revealed changes in protein levels. nih.govresearchgate.net A total of 5924 proteins were identified from all groups in this analysis using label-free quantification with Orbitrap Eclipse LC-MS/MS. nih.gov The analysis identified 291 proteins that changed in the 15 μM PPA-treated samples. nih.gov
Gene Ontology Enrichment Analysis of Affected Pathways
Following quantitative proteomic analysis, Gene Ontology (GO) enrichment analysis is performed on the list of differentially expressed proteins to identify the biological processes, molecular functions, and cellular components that are significantly affected by this compound treatment. ahajournals.orgplos.orgcancer.govgeneontology.org This analysis helps to elucidate the cellular pathways perturbed by the compound. cancer.govmedrxiv.org
Proteomic analysis of HCT116 cells treated with PPA, a covalent p97 inhibitor related to this compound, revealed Gene Ontology enrichment of pathways known to be associated with p97 function. nih.govresearchgate.net These included pathways such as protein ubiquitination and the ER to Golgi transport vesicle membrane. nih.govresearchgate.net This indicates that this compound, as a p97 inhibitor, impacts these specific cellular processes.
Cell-Based Assays for Functional Assessment (e.g., Antiproliferative Assays)
Cell-based assays are essential for evaluating the functional consequences of this compound treatment on live cells. imquestbio.com Antiproliferative assays, such as the MTT assay, are commonly used to measure the ability of this compound to inhibit the growth or proliferation of cancer cells. nih.govresearchgate.net These assays provide crucial data on the potency and efficacy of the compound in a cellular context. imquestbio.com
This compound has demonstrated antiproliferative activity in various cancer cell lines. In MIA PaCa-2 cells, this compound showed antiproliferative activity with an EC₅₀ value of 0.436 μM. nih.govresearchgate.net Another related covalent p97 inhibitor, PPA, inhibited the proliferation of HCT116, HeLa, and RPMI8226 cells with IC₅₀ values of 2.7 μM, 6.1 μM, and 3.4 μM, respectively. nih.govresearchgate.net PPA also showed the ability to inhibit the proliferation of HCT116 cell lines that were resistant to other p97 inhibitors, CB-5083 and NMS-873. nih.govresearchgate.net
The following table summarizes the antiproliferative activity of this compound and a related compound in different cell lines:
| Compound | Cell Line | Assay Type | EC₅₀/IC₅₀ (μM) | Reference |
| This compound | MIA PaCa-2 | Antiproliferative | 0.436 | nih.govresearchgate.net |
| PPA | HCT116 | Antiproliferative | 2.7 | nih.govresearchgate.net |
| PPA | HeLa | Antiproliferative | 6.1 | nih.govresearchgate.net |
| PPA | RPMI8226 | Antiproliferative | 3.4 | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing the structural features and their corresponding biological effects, QSAR models can predict the activity of new, untested analogues and guide the design of more potent and selective compounds. nih.govqsartoolbox.orgfreshdesk.com
QSAR modeling has been applied in the study of p97 inhibitors, including analogues related to this compound. researchgate.netresearchgate.net These studies aim to understand which structural characteristics are important for inhibiting p97 activity. researchgate.net For example, QSAR models have indicated that features such as hydrogen bond donors, electron-withdrawing groups, and hydrophobic characteristics can influence p97 inhibitory activity. researchgate.net Molecular docking studies, often used in conjunction with QSAR, can provide insights into the binding interactions between the inhibitors and the target protein, further supporting the QSAR findings. nih.govresearchgate.net
Future Directions and Academic Perspectives on Lc 1028 Research
Elucidation of Full Mechanistic Landscape of LC-1028 Interaction
Understanding the complete mechanistic landscape of how this compound interacts with p97 is a critical area for future research. Current studies suggest this compound acts as a covalent inhibitor, with evidence pointing to conjugation at Cys522 in the D2 domain of p97. nih.govresearchgate.net Molecular docking studies have supported this covalent binding mode. nih.govresearchgate.net However, the full details of the conformational changes induced by this compound binding and how these changes precisely impact p97's ATPase activity and its interaction with cofactors warrant further investigation. Elucidating the dynamic aspects of this interaction, potentially through advanced structural techniques like cryo-EM in the presence of this compound and various p97 cofactors, could provide a more comprehensive picture.
Investigation of Selective Inhibition against p97 Over Other AAA+ ATPases
While this compound is described as a potent and selective inhibitor of p97, the extent of its selectivity against the broader family of AAA+ ATPases remains an area requiring further clarity. nih.govmolnova.com Although there is extensive research on p97 inhibition, the selectivity of this compound over other AAA+ ATPases is not yet fully clear. nih.gov Future research should involve comprehensive profiling of this compound against a diverse panel of AAA+ ATPases to precisely quantify its selectivity. This is crucial to ensure that observed cellular or in vivo effects are primarily attributable to p97 inhibition and not off-target modulation of other essential cellular machines. Such studies could involve biochemical ATPase assays and cellular thermal shift assays (CETSA) across multiple AAA+ proteins.
Exploration of Novel Binding Modes and Allosteric Modulation
This compound has been reported to exhibit a novel binding mode involving covalent modification of Cys522 in the D2 active site. researchgate.net This is distinct from some other p97 inhibitors that may target different sites or utilize non-covalent interactions. nih.gov Future research could explore if this compound, or derivatives thereof, might also engage in allosteric modulation of p97 activity by binding to sites distinct from the primary D2 ATPase domain. Investigating potential allosteric binding sites could reveal new avenues for modulating p97 function and potentially lead to the development of inhibitors with different pharmacological profiles. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) or fragment-based screening in the presence of this compound could help identify novel interaction sites.
Role in Understanding VCP/p97 Biology and Disease Pathogenesis
This compound serves as a valuable chemical probe to dissect the multifaceted roles of VCP/p97 in cellular processes and disease pathogenesis. p97 is involved in a wide range of cellular functions, including ER-associated degradation (ERAD), membrane fusion, NF-κB activation, and chromatin-associated processes. nih.gov It plays a crucial role in maintaining protein homeostasis and is implicated in neurodegenerative diseases and cancer. nih.govbiorxiv.org By specifically inhibiting p97, this compound can be used to study the consequences of p97 dysfunction on these pathways. Future research can utilize this compound to further explore the specific substrates and cofactors regulated by p97 in different cellular contexts and disease models. This includes investigating its role in the clearance of damaged lysosomes by autophagy and its cooperation with specific cofactors like UBXD1, PLAA, and YOD1 in this process. embopress.org
Design of Next-Generation VCP/p97 Inhibitors with Enhanced Specificity or Activity
The insights gained from studying this compound's covalent binding mode and its interaction with p97 can directly inform the design of improved VCP/p97 inhibitors. The availability of different p97 inhibitors with various binding modes may help overcome issues like drug resistance. nih.gov Future research can focus on developing next-generation inhibitors with enhanced specificity for p97 over other AAA+ ATPases, improved potency, or tailored pharmacokinetic properties. This could involve structure-based drug design approaches leveraging the co-crystal structure of p97 bound to this compound (if available) or designing compounds that target other identified binding sites or allosteric pockets. The development of covalent inhibitors targeting Cys522, inspired by compounds like this compound, represents a potential strategy. researchgate.netresearchgate.net
Academic Research on this compound as a Chemical Probe for Cellular Pathways
This compound is a valuable chemical probe for academic research aimed at dissecting cellular pathways dependent on p97 activity. Chemical probes are essential tools for investigating protein function in living cells. researchgate.net By inhibiting p97, this compound can help researchers understand the downstream consequences of p97 inhibition on protein degradation, cellular signaling, and other p97-dependent processes. mdpi.com Future studies can utilize this compound in combination with techniques like proteomics and cell biology assays to identify novel p97 substrates, interacting proteins, and affected cellular pathways. This can provide deeper insights into the complex network of interactions governed by p97.
Theoretical Implications for Target-Based Drug Discovery
The research on this compound and other p97 inhibitors has broader theoretical implications for target-based drug discovery. The challenges and successes in developing selective p97 inhibitors highlight key considerations in targeting AAA+ ATPases and other complex protein machines. While target-based drug discovery is a dominant paradigm, understanding the complexities of target validation and the potential for off-target effects is crucial. researchgate.netnih.govoup.com The study of this compound's selectivity and binding mode contributes to the ongoing refinement of strategies for designing highly specific inhibitors for challenging targets like p97. acs.orgrsc.org Furthermore, the use of covalent inhibitors like this compound presents specific opportunities and challenges in drug design, including considerations of reactivity, off-target modifications, and the potential to overcome certain resistance mechanisms.
Q & A
Q. What is the mechanistic basis of LC-1028's covalent inhibition of p97/VCP ATPase?
this compound covalently binds to Cys522 in the D2 domain of p97 ATPase via a Michael acceptor moiety, disrupting ATP hydrolysis and downstream proteostasis pathways critical for cancer cell survival . Biochemical assays (e.g., LC-MS/MS) confirm covalent adduct formation at Cys522, while docking studies validate binding orientation. Selectivity against other AAA+ ATPases requires further validation due to off-target interactions (e.g., Cys105 adducts observed in MS/MS) .
Q. Which experimental assays are standard for evaluating this compound's antiproliferative activity?
- Dose-response assays : Measure EC50 values (e.g., 0.436 μM in MIA PaCa-2 cells) using cell viability assays (MTT/XTT).
- Covalent binding validation : Employ LC-MS/MS to confirm residue-specific adduct formation .
- ATPase activity assays : Quantify ATP hydrolysis inhibition in p97 D2 domain using malachite green or NADH-coupled methods .
- Control experiments : Include non-covalent p97 inhibitors (e.g., CB-5083) to differentiate mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's selectivity profile across ATPase isoforms?
- Comparative isoform screening : Test this compound against recombinant AAA+ ATPases (e.g., NSF, HSP104) under standardized conditions.
- Structural mutagenesis : Replace Cys522 with non-reactive residues (e.g., Ser) in p97 to isolate isoform-specific effects .
- Kinetic assays : Measure inactivation rates (e.g., Kiapp = 33.2 ± 4.0 nM) to assess binding efficiency across isoforms .
- Data normalization : Use orthogonal assays (e.g., thermal shift) to validate target engagement .
Q. What methodological strategies mitigate off-target covalent modifications in this compound studies?
- Thiol-blocking protocols : Pre-treat cell lysates with iodoacetamide to quench reactive cysteines unrelated to p97 .
- Competitive pull-down assays : Co-incubate this compound with excess non-covalent inhibitors to confirm target specificity.
- Proteome-wide profiling : Utilize activity-based protein profiling (ABPP) to map off-target interactions .
- In silico modeling : Predict reactive hotspots using covalent docking simulations (e.g., Schrödinger CovDock) .
Q. How can synergy between this compound and other anticancer agents be systematically evaluated?
- Combination index (CI) analysis : Use Chou-Talalay methods to quantify synergism/antagonism in colorectal cancer models .
- Pathway-focused assays : Assess ER stress markers (e.g., CHOP, HSPA5) via qPCR/Western blot to identify complementary targets .
- In vivo xenograft models : Co-administer this compound with standard chemotherapeutics (e.g., 5-FU) and monitor tumor regression .
Methodological Considerations
Q. What statistical frameworks are optimal for analyzing this compound's dose-response data?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Error propagation : Account for technical variability (e.g., plate-to-plate differences) via nested ANOVA .
- Robustness testing : Apply bootstrapping to estimate confidence intervals for EC50/Kiapp values .
Q. How should researchers design controls to validate this compound's mechanism in cellular models?
- Negative controls : Use catalytically inactive p97 mutants (e.g., C522S) to confirm covalent dependency .
- Positive controls : Include known p97 inhibitors (e.g., CB-5083) to benchmark activity .
- Rescue experiments : Overexpress wild-type p97 to reverse this compound-induced cytotoxicity .
Data Presentation and Reproducibility
Table 1 : Key Biochemical Parameters of this compound
| Parameter | Value/Method | Citation |
|---|---|---|
| EC50 (MIA PaCa-2 cells) | 0.436 μM | |
| Kiapp | 33.2 ± 4.0 nM | |
| Covalent binding sites | Cys522 (primary), Cys105 (secondary) | |
| Half-life with GSH | 16.4 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
